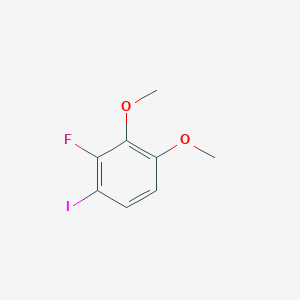

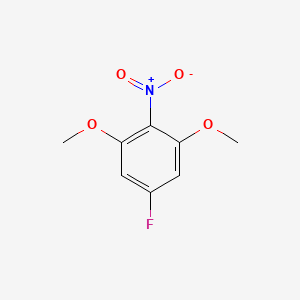

1,3-Dimethoxy-5-fluoro-2-nitrobenzene, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 1806452-66-3. It has a molecular weight of 201.15 and its IUPAC name is 5-fluoro-1,3-dimethoxy-2-nitrobenzene . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be represented by the linear formula C8H8FNO4 . The InChI code for this compound is 1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a solid substance stored at room temperature . It has a molecular weight of 201.15 .Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to nitrobenzene derivatives, play a crucial role in synthetic chemistry. They offer a promising approach for the controlled release of protected compounds upon exposure to light, which can be pivotal in the development of light-responsive materials and drugs (B. Amit, U. Zehavi, A. Patchornik, 1974).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, a process significantly influenced by the presence of nitrobenzene derivatives, showcases the potential of these compounds in converting lignin, a major plant biomass component, into valuable chemicals like vanillin and syringaldehyde (V. Tarabanko, N. Tarabanko, 2017).

Sensing Applications

Nitrobenzene derivatives have been utilized in the development of luminescent micelles for sensing applications. These materials act as efficient probes for detecting nitroaromatic and nitramine explosives, showcasing the role of nitrobenzene derivatives in enhancing safety and security measures (Shashikana Paria et al., 2022).

Synthetic Chemistry

Nitrobenzene derivatives are key intermediates in synthetic chemistry, facilitating the synthesis of complex molecules. For example, 2-fluoro-4-bromobiphenyl, a compound with relevance to the queried chemical, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals (Yanan Qiu et al., 2009).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions involving nitro-group derivatives has provided fundamental insights into reaction mechanisms and the development of novel synthetic routes (F. Pietra, D. Vitali, 1972).

Environmental and Health Impact

Research on nitrobenzene derivatives, including their production processes and technical advancements, also touches upon environmental and health considerations. Understanding these compounds' behavior and effects in biological systems and their environmental fate is crucial for assessing potential risks and benefits (Zhao Hong, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-1,3-dimethoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISWQRJBYQDLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.